molecular formula C10H8BrNZn B14894903 2-Methylquinolin-6-ylzinc bromide

2-Methylquinolin-6-ylzinc bromide

Cat. No.: B14894903
M. Wt: 287.5 g/mol
InChI Key: MCKPMYPLLGHMFY-UHFFFAOYSA-M
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Description

2-Methylquinolin-6-ylzinc bromide is an organozinc compound with the molecular formula C10H8BrNZn. It is a reagent commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is part of the broader class of organozinc reagents, which are known for their versatility and reactivity in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylquinolin-6-ylzinc bromide can be synthesized through the reaction of 2-methylquinoline with zinc bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically involves the formation of a Grignard reagent, which is then treated with zinc bromide to yield the desired organozinc compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Methylquinolin-6-ylzinc bromide primarily undergoes substitution reactions, particularly in the context of cross-coupling reactions. It is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form new carbon-carbon bonds .

Common Reagents and Conditions

    Reagents: Palladium catalysts, aryl or vinyl halides, bases such as potassium carbonate or sodium hydroxide.

    Conditions: Reactions are typically carried out in an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (50-100°C) in solvents like THF or dimethylformamide (DMF).

Major Products

The major products of reactions involving this compound are typically biaryl or diaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

2-Methylquinolin-6-ylzinc bromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylquinolin-6-ylzinc bromide in chemical reactions involves the transfer of the quinolinyl group to an electrophilic partner, facilitated by the zinc atom. This process is often catalyzed by palladium, which undergoes oxidative addition, transmetalation, and reductive elimination steps to form the final product .

Comparison with Similar Compounds

Similar Compounds

    2-Methylquinolin-6-ylmagnesium bromide: Another organometallic reagent used in similar cross-coupling reactions.

    2-Methylquinolin-6-ylboronic acid: Used in Suzuki-Miyaura coupling reactions but with different reactivity and conditions.

    2-Methylquinolin-6-ylstannane: Utilized in Stille coupling reactions.

Uniqueness

2-Methylquinolin-6-ylzinc bromide is unique due to its specific reactivity profile and the mild conditions under which it can operate. Compared to its magnesium and boronic acid counterparts, the zinc reagent often provides better functional group tolerance and higher yields in certain cross-coupling reactions .

Properties

Molecular Formula

C10H8BrNZn

Molecular Weight

287.5 g/mol

IUPAC Name

bromozinc(1+);2-methyl-6H-quinolin-6-ide

InChI

InChI=1S/C10H8N.BrH.Zn/c1-8-6-7-9-4-2-3-5-10(9)11-8;;/h3-7H,1H3;1H;/q-1;;+2/p-1

InChI Key

MCKPMYPLLGHMFY-UHFFFAOYSA-M

Canonical SMILES

CC1=NC2=C(C=C1)C=[C-]C=C2.[Zn+]Br

Origin of Product

United States

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